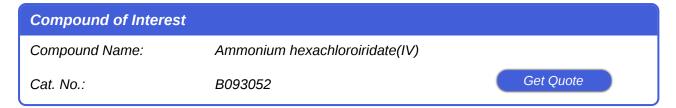


A Comparative Analysis of Iridium and Rhodium Catalysts in Hydrogenation Reactions

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For Researchers, Scientists, and Drug Development Professionals

The selective reduction of unsaturated functional groups through catalytic hydrogenation is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the plethora of catalysts developed, complexes of iridium and rhodium have proven to be exceptionally versatile and efficient. This guide provides an objective comparison of iridium and rhodium catalysts in hydrogenation, supported by experimental data, to assist researchers in catalyst selection and methods development.

Executive Summary

Iridium and rhodium catalysts, while both highly effective in promoting hydrogenation, exhibit distinct substrate preferences and reactivity profiles. A key determinant in catalyst selection is the substrate's structure. Iridium catalysts, such as Crabtree's catalyst, are renowned for their high activity towards unfunctionalized and sterically hindered olefins. In contrast, rhodium catalysts, exemplified by Wilkinson's catalyst, are the preferred choice for the asymmetric hydrogenation of olefins possessing a coordinating functional group near the carbon-carbon double bond. This coordinating ability is often crucial for achieving high levels of enantioselectivity.

Performance Data in Asymmetric Hydrogenation

The following tables summarize the performance of representative iridium and rhodium catalysts in the asymmetric hydrogenation of various unsaturated substrates.



Table 1: Asymmetric Hydrogenation of Alkenes

Substrate	Catalyst	Conditions	Conversion (%)	ee (%)	Reference
(E)-1,2- diphenylprop ene	[Ir(cod) (PCy3) (py)]PF6 (Crabtree's Catalyst)	CH2Cl2, 1 atm H2, 25°C	>99	N/A	[1]
1-dodecene	RhCl(PPh3)3 (Wilkinson's Catalyst)	Benzene, 1 atm H2, 25°C	>99	N/A	[2]
Methyl (Z)-α- acetamidocin namate	[Rh(DIPAMP) (cod)]BF4	MeOH, 3 atm H2, 25°C	100	95 (R)	[3]
Itaconic acid dimethyl ester	[Rh((R,R)- Me-DuPhos) (cod)]BF4	MeOH, 1 atm H2, 25°C	100	>99 (R)	[3]

Table 2: Asymmetric Hydrogenation of Imines

Substrate	Catalyst	Conditions	Yield (%)	ee (%)	Reference
N-(1- phenylethylid ene)aniline	[Ir(cod)Cl]2 / (S)-Tol- BINAP	Toluene, 30 atm H2, 80°C	95	82 (R)	
N-(2,4,6- trimethylbenz enesulfonyl)- hexane-2- imine	Ir-SpiroPNP complex	n-PrOH, 35 atm H2, -10°C	79	87	[4]
N- benzylidene- aniline	[Rh(COD) (PPh3)2]PF6	THF, 200 psi H2, 60°C	High	N/A	[5]





Table 3: Asymmetric Hydrogenation of Ketones

Substrate	Catalyst	Conditions	Conversion (%)	ee (%)	Reference
Acetophenon e	[Ir(PNNP)H2 CI]	i-PrOH, 50 atm H2, 50°C	>99	98 (R)	[6]
1-Indanone	[RhCl2(Cp*)] 2 / (S,S)- TsDPEN	HCOOH/NEt 3, 28°C	99	97 (S)	[7]
β,β-dialkyl substituted enone	Ir-N,P complex	Toluene, 2 bar H2, rt	>99	95	[8]
α- chloroacetop henone	Rh(III)/TsDPE N complex	FA/TEA, rt, 1h	99	97	[7]

Mechanistic Overview

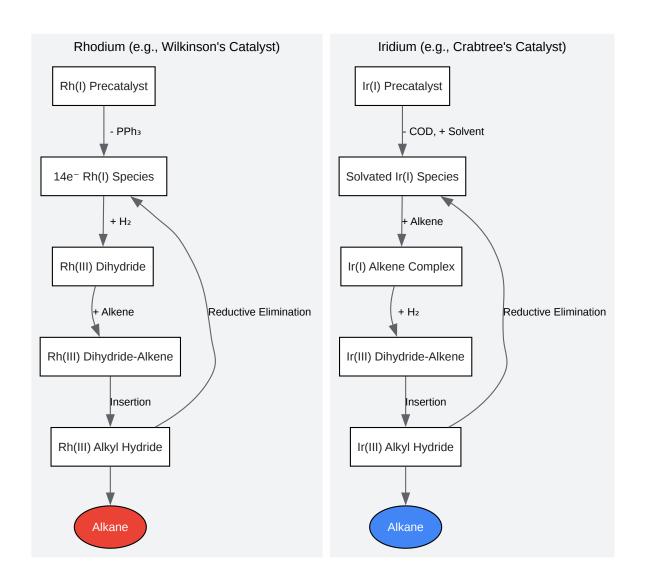
The mechanisms of hydrogenation by iridium and rhodium catalysts share common fundamental steps but differ in key aspects, particularly concerning substrate activation.

General Catalytic Cycle

The hydrogenation of an alkene by a generic transition metal catalyst can be illustrated by the following workflow.







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